molecular formula C14H20N2O4S B513097 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942702-50-3

1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B513097
CAS No.: 942702-50-3
M. Wt: 312.39g/mol
InChI Key: NTETVDXHPLHYPO-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.39g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The compound 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Properties

IUPAC Name

1-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-11-4-5-13(20-3)14(10-11)21(18,19)16-8-6-15(7-9-16)12(2)17/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTETVDXHPLHYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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